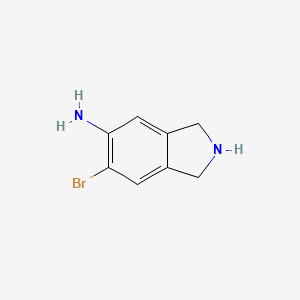

6-bromo-2,3-dihidro-1H-isoindol-5-amina

Descripción general

Descripción

6-bromo-2,3-dihydro-1H-isoindol-5-amine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-2,3-dihydro-1H-isoindol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2,3-dihydro-1H-isoindol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Imidazoles

6-bromo-2,3-dihidro-1H-isoindol-5-amina: puede ser un precursor en la síntesis de imidazoles, los cuales son componentes cruciales de moléculas funcionales usadas en aplicaciones cotidianas . La síntesis regiocontrolada de imidazoles sustituidos ha visto avances recientes, y este compuesto podría contribuir al desarrollo de nuevas metodologías con compatibilidad mejorada de grupos funcionales y patrones de sustitución diversos.

Potencial Biológico en el Desarrollo de Medicamentos

Los derivados del indol, como la This compound, exhiben una amplia gama de actividades biológicas. Se encuentran en muchas moléculas de fármacos sintéticos y se unen con alta afinidad a múltiples receptores, lo que los hace valiosos para la detección de actividades farmacológicas . Este compuesto podría utilizarse para desarrollar nuevos derivados con propiedades antivirales, antiinflamatorias, anticancerígenas y otras propiedades terapéuticas.

Aplicaciones Antimicrobianas

El marco estructural de la This compound puede utilizarse para crear compuestos con un potencial antimicrobiano significativo . Sus derivados podrían sintetizarse y probarse contra una variedad de cepas microbianas para explorar nuevos tratamientos para enfermedades infecciosas.

Catálisis en Síntesis Orgánica

Este compuesto puede servir como catalizador o como componente en el desarrollo de catalizadores para reacciones de síntesis orgánica. Por ejemplo, podría estar involucrado en la preparación de derivados de xanteno, que son importantes en la síntesis de colorantes, productos farmacéuticos y materiales fotoconductores .

Desarrollo de Agentes Antivirales

Se ha informado que derivados específicos del indol muestran actividad inhibitoria contra la influenza y otros virus . La This compound podría modificarse para mejorar sus propiedades antivirales, lo que podría conducir al desarrollo de nuevos agentes antivirales.

Actividad Anti-VIH

Se han sintetizado y analizado compuestos derivados de estructuras de indol para determinar su actividad contra la replicación del VIH en células infectadas . La investigación sobre la This compound podría conducir al descubrimiento de nuevos medicamentos anti-VIH.

Propiedades Antioxidantes

Se sabe que los derivados del indol poseen actividades antioxidantes, que son beneficiosas para prevenir enfermedades relacionadas con el estrés oxidativo . La This compound podría explorarse por su potencial como antioxidante en diversas aplicaciones médicas.

Efectos Neuroprotectores

El núcleo indol está presente en compuestos que han mostrado efectos neuroprotectores. La investigación sobre la This compound podría descubrir su potencial en el tratamiento de enfermedades neurodegenerativas o como agente protector contra el daño neurológico .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-bromo-2,3-dihydro-1h-isoindol-5-amine, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, which suggests that they interact with their targets in a way that modulates these targets’ functions .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBPYWHULGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.